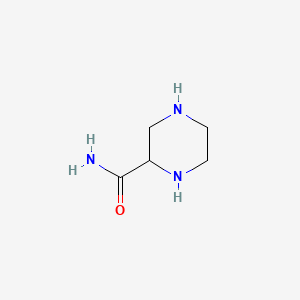

Piperazine-2-carboxamide

Descripción general

Descripción

Piperazine-2-carboxamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in various fields of chemistry, including medicinal chemistry, due to their biological activities and potential therapeutic applications. Piperazine scaffolds are commonly found in molecules with antidepressant-like activity, and they also serve as key intermediates in the synthesis of a wide range of chemical entities with diverse biological functions .

Synthesis Analysis

The synthesis of piperazine-2-carboxamide derivatives can be achieved through several methods. One approach involves the use of l-Piperazine-2-carboxylic acid derived N-formamides as catalysts for the hydrosilylation of N-aryl imines, which yields high enantioselectivity and isolated yields for a broad range of substrates . Another method includes a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes to access 2-substituted piperazines . Additionally, a practical application of the phenol-sulfide react and release linker has been used for the solid-supported synthesis of a library of piperazine-2-carboxamides . Furthermore, a concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been reported using Pd-catalyzed carboamination reactions .

Molecular Structure Analysis

The molecular structure of piperazine-2-carboxamide derivatives has been studied through various techniques, including X-ray crystallography. For instance, 1,4-piperazine-2,5-diones have been synthesized and their hydrogen-bonding networks analyzed, revealing different polymorphic crystalline forms and associations in solution . Similarly, the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid has been determined, showing a preference for parallel edge-to-center arene interactions10.

Chemical Reactions Analysis

Piperazine-2-carboxamide derivatives undergo a variety of chemical reactions. The generation of a piperazine-2-carboxamide library demonstrates the versatility of these compounds in react and release strategies . Additionally, the synthesis of monoacylated piperazine derivatives from carboxylic acids under mild conditions has been achieved, highlighting the reactivity of piperazine derivatives with other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2-carboxamide derivatives are influenced by their molecular structure and the substituents present on the piperazine ring. For example, the presence of an arene sulfonyl group on N4 in l-Piperazine-2-carboxylic acid derived N-formamides is critical for achieving high enantioselectivity in catalytic reactions . The study of organic crystal engineering with 1,4-piperazine-2,5-diones has provided insights into the hydrogen-bond association and the impact of different substituents on the crystalline forms and solution behavior of these compounds .

Aplicaciones Científicas De Investigación

Automated Flow Preparation

Piperazine-2-carboxamide plays a role in automated flow chemistry. A study outlined the use of software and Raspberry Pi® for controlling multiple flow chemistry devices, demonstrating its application in the machine-assisted flow preparation of Piperazine-2-carboxamide. This process is notable in the production of compounds like pyrazine-2-carboxamide, used in tuberculosis treatment (Ingham et al., 2014).

Herbicidal and Antifungal Activities

Piperazine-2-carboxamide derivatives have been shown to exhibit significant herbicidal activities against dicotyledonous plants and strong antifungal activities. Notably, some compounds in this category demonstrated superiority over commercial fungicides at certain concentrations, providing a potential pathway for new fungicide development (Wang et al., 2016).

Synthesis and Versatility

The efficiency and versatility in the synthesis of Piperazine-2-carboxamides have been documented. A particular process involves a one-pot, 4-component Ugi condensation, highlighting the compound's utility in various synthetic applications (Rossen et al., 1997).

Pharmaceutical Research

Piperazine-2-carboxamide analogs have been investigated for their potential in pharmaceutical applications, particularly as 5-HT3 receptor antagonists with antidepressant-like activity. This indicates its relevance in the development of new therapeutic compounds for mental health conditions (Dhar et al., 2015).

Antimicrobial Properties

Recent studies have synthesized new piperazine derivatives with significant antimicrobial properties, showing potential in the development of more potent antimicrobials. These findings contribute to the broader understanding of piperazine-containing compounds in medicinal chemistry (Patil et al., 2021).

Solid-Supported Synthesis

Piperazine-2-carboxamides have been synthesized using solid-supported techniques, utilizing a react and release strategy from a phenol-sulfide linker. This approach is significant for high-throughput formats and pharmaceutical development (Breitenbucher et al., 1998).

Mecanismo De Acción

Target of Action

Piperazine-2-carboxamide, also known as Pyrazinamide, is primarily used as an antituberculosis agent . Its primary target is the bacterium Mycobacterium tuberculosis . The compound is highly specific and active only against this bacterium .

Mode of Action

Piperazine-2-carboxamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme. This enzyme converts piperazine-2-carboxamide to its active form, pyrazinoic acid . Under acidic conditions, pyrazinoic acid leaks out and is converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates intracellularly .

Pharmacokinetics

Computational methods have been used to optimize its pharmacokinetic parameters . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine-2-carboxamide and their impact on its bioavailability.

Result of Action

The result of piperazine-2-carboxamide’s action is the inhibition of M. tuberculosis growth and replication. By disrupting the bacterium’s ability to synthesize new fatty acids, piperazine-2-carboxamide effectively halts the progression of tuberculosis .

Action Environment

The action of piperazine-2-carboxamide is influenced by the environment within the M. tuberculosis bacilli. The drug is active only at a slightly acidic pH . Furthermore, the conversion of piperazine-2-carboxamide to its active form, pyrazinoic acid, is facilitated by the pyrazinamidase enzyme expressed by the bacilli . Therefore, the efficacy and stability of piperazine-2-carboxamide are influenced by the internal environment of the M. tuberculosis bacilli.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004778 | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-2-carboxamide | |

CAS RN |

84501-64-4 | |

| Record name | 2-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)